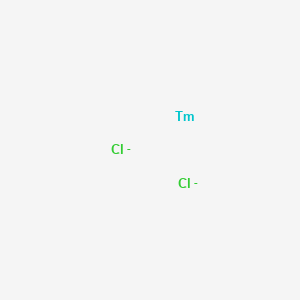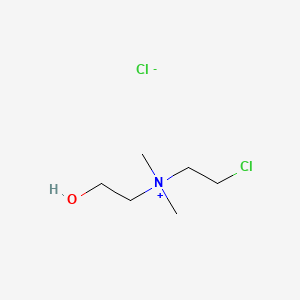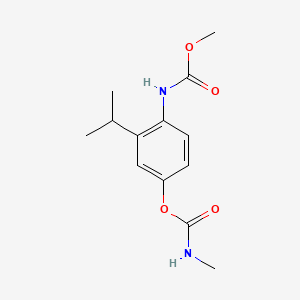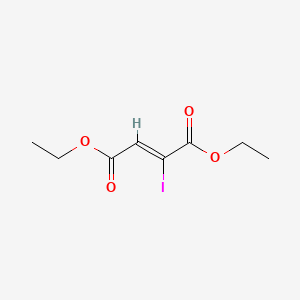
Thulium;dichloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thulium dichloride is an inorganic compound with the chemical formula TmCl₂. It is a dark green solid that reacts violently with water, producing hydrogen gas and thulium(III) hydroxide . Thulium dichloride is a rare-earth metal halide and is part of the lanthanide series.
准备方法
Thulium dichloride can be synthesized by reducing thulium(III) chloride with thulium metal. The reaction is as follows: [ 2 \text{TmCl}_3 + \text{Tm} \rightarrow 3 \text{TmCl}_2 ] This reaction typically occurs under controlled conditions to prevent oxidation . Industrial production methods for thulium dichloride are not widely documented due to its limited commercial applications.
化学反应分析
Thulium dichloride undergoes several types of chemical reactions:
Oxidation: Thulium dichloride can be oxidized to thulium(III) chloride.
Reaction with Water: It reacts violently with water, producing hydrogen gas and thulium(III) hydroxide. [ \text{TmCl}_2 + 2 \text{H}_2\text{O} \rightarrow \text{Tm(OH)}_3 + 2 \text{H}_2 ]
Reaction with Hydrogen Chloride: Thulium dichloride reacts with hydrogen chloride to produce hydrogen gas and thulium(III) chloride.
科学研究应用
Thulium dichloride has several scientific research applications:
Chemistry: It is used in the synthesis of other thulium compounds and as a reducing agent in various chemical reactions.
Biology and Medicine: Thulium-doped fiber lasers, which utilize thulium compounds, are used in medical applications such as urinary lithotripsy.
作用机制
The mechanism of action of thulium dichloride primarily involves its reactivity with water and other compounds. When it reacts with water, it produces hydrogen gas and thulium(III) hydroxide. This reaction is highly exothermic and can be hazardous if not handled properly .
相似化合物的比较
Thulium dichloride can be compared to other lanthanide halides and thallium halides:
Thulium(III) chloride (TmCl₃): Unlike thulium dichloride, thulium(III) chloride is more stable and less reactive with water.
Thallium(I) chloride (TlCl): Thallium(I) chloride is a light-sensitive, white crystalline solid that is less reactive with water compared to thulium dichloride.
Thallium(I) bromide (TlBr): Similar to thallium(I) chloride, thallium(I) bromide is also light-sensitive and less reactive with water.
Thulium dichloride is unique due to its high reactivity and the specific applications of thulium-doped fiber lasers in both medical and industrial fields.
属性
CAS 编号 |
22852-11-5 |
|---|---|
分子式 |
Cl2Tm-2 |
分子量 |
239.84 g/mol |
IUPAC 名称 |
thulium;dichloride |
InChI |
InChI=1S/2ClH.Tm/h2*1H;/p-2 |
InChI 键 |
GBKYUAAUQWIBAP-UHFFFAOYSA-L |
规范 SMILES |
[Cl-].[Cl-].[Tm] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![N-Methyl-norgranatan-3-ol beta-diphenylacetyl ester [German]](/img/structure/B13740883.png)



![1-(1-(1-methyl-1H-benzo[d]imidazol-2-yl)ethyl)hydrazine](/img/structure/B13740893.png)

![Benzenesulfonamide, 3-[(5-amino-9,10-dihydro-4,8-dihydroxy-9,10-dioxo-1-anthracenyl)amino]-](/img/structure/B13740902.png)
![[2-(4-acetamidophenyl)-2-oxoethyl] N-ethylcarbamodithioate](/img/structure/B13740906.png)


